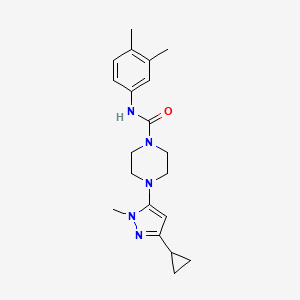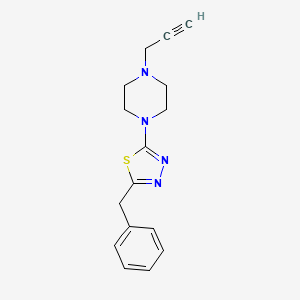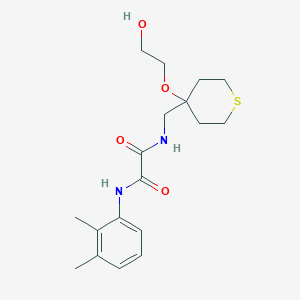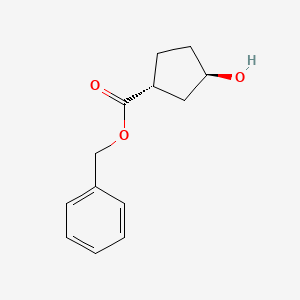![molecular formula C20H17ClN4 B2395295 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-99-8](/img/structure/B2395295.png)
3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are a type of heterocyclic aromatic organic compounds . Pyrimidine is a six-membered ring with nitrogen atoms at positions 1 and 3. Pyrazole is a three-nitrogen containing five-membered ring. The compound has various substituents including a 2-chlorophenyl group, a methyl group, and a 4-methylphenyl group .
Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. It has a 2-chlorophenyl group attached to the 3-position, a methyl group attached to the 5-position, and a 4-methylphenyl group attached to the nitrogen in the pyrazole ring .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives, including those similar to the specified compound, have shown significant antimicrobial and anticancer activities. For instance, compounds with pyrazole and pyrimidine moieties have been synthesized and evaluated, revealing some derivatives exhibiting higher anticancer activity than reference drugs like doxorubicin. Additionally, these compounds demonstrated good to excellent antimicrobial activity, highlighting their potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis Methodologies
- Research has also focused on the synthesis methodologies of pyrazolo[1,5-a]pyrimidine derivatives. A study presented a three-step, one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, utilizing ultrasound in aqueous media. This method highlights an efficient approach to synthesizing such derivatives, which could be beneficial for further pharmaceutical applications (Kaping, Helissey, & Vishwakarma, 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often a target for cancer therapeutics.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can induce cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), activate caspase 9 (an initiator enzyme of the apoptotic cascade), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
The compound’s action results in molecular and cellular effects that can lead to changes in cell behavior. For instance, similar compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells . This is achieved through the activation of caspase 9 and the cleavage of PARP-1 .
Análisis Bioquímico
Biochemical Properties
The compound 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is known to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation . The compound’s interaction with these enzymes could potentially influence various biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, this compound has shown significant inhibitory activity against various cell lines. For example, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit CDK2/cyclin A2, which is crucial for cell cycle progression . Furthermore, molecular docking simulations have confirmed that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Temporal Effects in Laboratory Settings
It is known that the compound has significant inhibitory activity against various cell lines, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against CDKs, it is likely that the compound interacts with enzymes and cofactors involved in cell cycle regulation .
Transport and Distribution
Given its molecular properties, it is plausible that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Its interaction with CDKs suggests that it may be localized to regions of the cell where these enzymes are active .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-7-9-15(10-8-13)24-19-11-14(2)23-20-17(12-22-25(19)20)16-5-3-4-6-18(16)21/h3-12,24H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSSCSDGUXCJAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395213.png)
![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)



![2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2395221.png)

![6,6-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B2395223.png)
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2395225.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2395230.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)
![N-[(4-fluorophenyl)methyl]-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2395233.png)
